molecular formula C17H33N3O3S B2385241 N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide CAS No. 705960-00-5

N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2385241
CAS No.: 705960-00-5
M. Wt: 359.53
InChI Key: HJAYMHYJHPMAJK-UHFFFAOYSA-N
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Description

N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H33N3O3S and its molecular weight is 359.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase activity. They found that introducing a bulky moiety significantly increased activity, highlighting the importance of the basic quality of the nitrogen atom in piperidine for enhanced activity (Sugimoto et al., 1990).

Antimicrobial and Antioxidant Activities

Karaman et al. (2016) demonstrated the synthesis of two novel series of sulfonyl hydrazone with piperidine derivatives. These compounds were evaluated for antioxidant capacity and anticholinesterase activity. The study revealed that certain derivatives showed promising lipid peroxidation inhibitory activity and antioxidant capacity, underscoring the potential of piperidine derivatives in developing new therapeutic agents with antioxidant properties (Karaman et al., 2016).

Antitumor and DNA-binding Properties

Research by Wakelin et al. (2003) synthesized bis(9-aminoacridine-4-carboxamides) linked with various chains, designed to bisintercalate into DNA. This study aimed to explore the cytotoxicity and template inhibition of transcription as a consequence of DNA binding. The results provide insights into the complex cellular response to bisintercalating agents, potentially useful for developing antitumor strategies (Wakelin et al., 2003).

Enantioselective Catalysis

Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This study highlights the critical role of the arene sulfonyl group for high enantioselectivity, indicating the potential of these catalysts for broad substrate profiles, including bulky alkyl groups (Wang et al., 2006).

Antimycobacterial Activity

Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as potent scaffolds against drug-sensitive and resistant MTB strains. This work provides a foundation for further structure-activity relationship studies to develop effective antimycobacterial agents (Lv et al., 2017).

Properties

IUPAC Name

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-1-ethylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3S/c1-4-24(22,23)19-11-8-16(9-12-19)17(21)18-10-13-20-14(2)6-5-7-15(20)3/h14-16H,4-13H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAYMHYJHPMAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(CCCC2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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